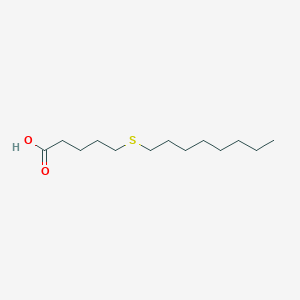

5-(Octylsulfanyl)pentanoic acid

Description

5-(Octylsulfanyl)pentanoic acid is a carboxylic acid derivative featuring an octylsulfanyl (thioether) group at the 5-position of a pentanoic acid backbone. Its molecular formula is C₁₃H₂₆O₂S, with a molar mass of 246.4 g/mol. This compound is hypothesized to exhibit moderate lipophilicity due to the octyl chain, making it a candidate for surfactant applications or as an intermediate in organic synthesis .

Properties

IUPAC Name |

5-octylsulfanylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2S/c1-2-3-4-5-6-8-11-16-12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCWEEYLJDJFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octylsulfanyl)pentanoic acid typically involves the reaction of pentanoic acid derivatives with octylthiol under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated pentanoic acid reacts with octylthiol in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 5-(Octylsulfanyl)pentanoic acid may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Octylsulfanyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The sulfanyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

5-(Octylsulfanyl)pentanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Octylsulfanyl)pentanoic acid involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states. Additionally, the carboxylic acid group can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Compound 9 : (1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic Acid

- Structure: Features a bicyclic naphthalene-derived substituent attached to pentanoic acid.

- Key Differences: The bulky naphthalene moiety enhances rigidity and hydrophobicity compared to the linear octylsulfanyl group in 5-(Octylsulfanyl)pentanoic acid. Likely lower solubility in polar solvents due to reduced polarity.

- Applications: Potential use in fragrance or polymer industries due to its aromatic structure .

Compound 10 : (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic Acid

- Structure: A nonanoic acid derivative with a naphthalene substituent.

- Key Differences: Longer carbon chain (nonanoic vs. pentanoic) increases lipophilicity. The naphthalene group may confer UV absorption properties, unlike the thioether group in 5-(Octylsulfanyl)pentanoic acid.

- Applications: Potential use in coatings or stabilizers for UV-sensitive materials .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

- Structure: Contains a hydroxyl (-OH) and a carbamate group [(2-methylpropan-2-yl)oxycarbonylamino].

- Key Differences: Higher polarity due to hydroxyl and carbamate groups, enhancing water solubility compared to 5-(Octylsulfanyl)pentanoic acid. Molar mass: 233.26 g/mol, slightly lower than the sulfanyl analogue.

- Reactivity: Incompatible with strong oxidizers (e.g., may release NOₓ, CO, CO₂ upon decomposition) .

- Applications: Potential pharmaceutical intermediate due to carbamate functionality, often used in prodrug design .

Physical and Chemical Properties Comparison

| Property | 5-(Octylsulfanyl)pentanoic Acid | Compound 9 | Compound 10 | 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid |

|---|---|---|---|---|

| Molar Mass (g/mol) | 246.4 | ~300 (estimated) | ~350 (estimated) | 233.26 |

| Physical State | Likely liquid/waxy solid | Solid (inferred) | Solid (inferred) | Powder |

| Key Functional Groups | Thioether, carboxylic acid | Naphthalene, carboxylic acid | Naphthalene, carboxylic acid | Hydroxyl, carbamate, carboxylic acid |

| Solubility | Low in water, high in organics | Very low in water | Very low in water | Moderate in polar solvents |

| Reactivity | Susceptible to oxidation (e.g., forms sulfoxides) | Stable under inert conditions | Stable under inert conditions | Reacts with strong oxidizers; decomposes to toxic gases |

Biological Activity

5-(Octylsulfanyl)pentanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-(Octylsulfanyl)pentanoic acid is characterized by its long-chain octyl group attached to a sulfanyl group and a pentanoic acid moiety. The structural formula can be represented as follows:

This compound's unique structure may contribute to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of 5-(Octylsulfanyl)pentanoic acid can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production and inflammation markers.

- Antioxidant Properties : The compound could scavenge free radicals, thus protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-(Octylsulfanyl)pentanoic acid. The following table summarizes key findings related to structural modifications and their effects on activity:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 5-(Octylsulfanyl)pentanoic acid. Below are notable findings:

- Antimicrobial Properties : A study demonstrated that derivatives of pentanoic acids exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of long-chain alkyl groups was linked to enhanced membrane disruption capabilities, suggesting that 5-(Octylsulfanyl)pentanoic acid may exhibit similar properties .

- Anti-inflammatory Effects : Research indicated that compounds with a similar structure could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .

- Antioxidant Activity : In vitro assays showed that certain diarylpentanoids, structurally related to 5-(Octylsulfanyl)pentanoic acid, possessed significant antioxidant properties, which could be beneficial in preventing oxidative damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.